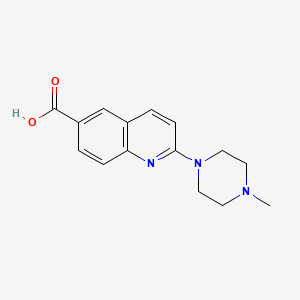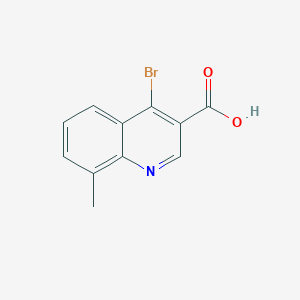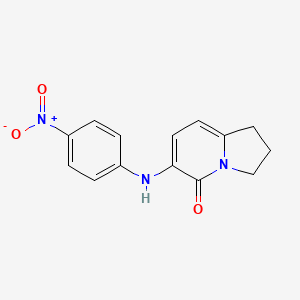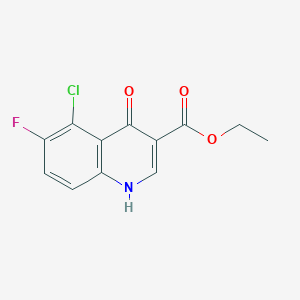
2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(4-méthylpipérazin-1-yl)quinoléine-6-carboxylique est un composé hétérocyclique appartenant à la famille des quinoléines. Ce composé se caractérise par la présence d’un système cyclique quinoléique substitué par une partie 4-méthylpipérazine en position 2 et un groupe acide carboxylique en position 6. Il présente un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 2-(4-méthylpipérazin-1-yl)quinoléine-6-carboxylique implique généralement les étapes suivantes :
Formation du noyau quinoléique : Le noyau quinoléique peut être synthétisé en utilisant des méthodes classiques telles que la synthèse de Skraup, de Doebner-Miller ou de Friedländer. Par exemple, la synthèse de Skraup implique la cyclisation de dérivés de l’aniline avec du glycérol et de l’acide sulfurique en présence d’un oxydant tel que le nitrobenzène.
Introduction du fragment pipérazine : Le groupe 4-méthylpipérazine peut être introduit par des réactions de substitution nucléophile. Cette étape implique souvent la réaction d’un dérivé de la quinoléine avec la 4-méthylpipérazine en conditions basiques.
Carboxylation : Le groupe acide carboxylique peut être introduit par des réactions de carboxylation, telles que la réaction d’un dérivé de la quinoléine avec du dioxyde de carbone en présence d’une base.
Méthodes de production industrielle
La production industrielle de l’acide 2-(4-méthylpipérazin-1-yl)quinoléine-6-carboxylique peut impliquer des versions optimisées des voies de synthèse décrites ci-dessus, en mettant l’accent sur la capacité de production, la rentabilité et les considérations environnementales. Des approches de chimie verte, telles que l’utilisation de solvants et de catalyseurs non toxiques, sont souvent employées pour minimiser l’impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du fragment pipérazine, conduisant à la formation de dérivés N-oxydes.
Réduction : Les réactions de réduction peuvent cibler le cycle quinoléique ou le groupe acide carboxylique, conduisant à la formation de dérivés de la quinoléine réduite ou d’alcools.
Réactifs et conditions courantes
Oxydation : Les oxydants courants incluent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs tels que les halogénoalcanes, les chlorures d’acyle et les chlorures de sulfonyle peuvent être utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Dérivés N-oxydes.
Réduction : Dérivés de la quinoléine réduite ou alcools.
Substitution : Divers dérivés de la quinoléine substitués.
Applications de la recherche scientifique
L’acide 2-(4-méthylpipérazin-1-yl)quinoléine-6-carboxylique présente un large éventail d’applications dans la recherche scientifique :
Chimie : Il sert de brique de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Il est exploré comme un composé de tête dans le développement de médicaments, en particulier pour le traitement des maladies infectieuses et du cancer.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques.
Applications De Recherche Scientifique
2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound in drug development, particularly for the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(4-méthylpipérazin-1-yl)quinoléine-6-carboxylique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Par exemple, il peut inhiber la gyrase de l’ADN bactérien, conduisant à la perturbation de la réplication de l’ADN et à la mort des cellules bactériennes. La capacité du composé à interagir avec plusieurs cibles en fait un agent polyvalent en chimie médicinale.
Comparaison Avec Des Composés Similaires
Composés similaires
Ofloxacine : Un agent antibactérien de la famille des fluoroquinolones avec une structure de noyau quinoléique similaire.
Ciprofloxacine : Une autre fluoroquinolone à activité antibactérienne puissante.
Lévofloxacine : Un stéréoisomère de l’ofloxacine avec une activité accrue.
Unicité
L’acide 2-(4-méthylpipérazin-1-yl)quinoléine-6-carboxylique est unique en raison de son motif de substitution spécifique, qui confère des propriétés physicochimiques et des activités biologiques distinctes. Sa combinaison d’un noyau quinoléique avec un fragment 4-méthylpipérazine et un groupe acide carboxylique en fait un échafaudage précieux pour le développement de médicaments et d’autres applications.
Propriétés
Formule moléculaire |
C15H17N3O2 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
2-(4-methylpiperazin-1-yl)quinoline-6-carboxylic acid |
InChI |
InChI=1S/C15H17N3O2/c1-17-6-8-18(9-7-17)14-5-3-11-10-12(15(19)20)2-4-13(11)16-14/h2-5,10H,6-9H2,1H3,(H,19,20) |
Clé InChI |
XBQSBQFSSRAEIE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11849723.png)

![tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11849735.png)

![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)


![Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]-](/img/structure/B11849803.png)


![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)


